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Compound Name:
hydrobromide

Cat. No. B1272946

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the spectroscopic
data for 4-(Bromoacetyl)pyridine hydrobromide (CAS No: 5349-17-7), a key reagent and
intermediate in pharmaceutical synthesis.[1] Due to the limited availability of a complete,
publicly accessible dataset, this guide presents a combination of expected and predicted
spectroscopic values based on established chemical principles and data from analogous
structures. It includes detailed, generalized protocols for acquiring Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended to serve as a

practical reference for laboratory professionals.

Chemical and Physical Properties

4-(Bromoacetyl)pyridine hydrobromide is a white to off-white crystalline solid.[1] It is a
derivative of 4-acetylpyridine and serves as an important intermediate in organic synthesis,
particularly in medicinal chemistry for introducing the pyridinoylmethyl moiety.[1]
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Property Value Reference
CAS Number 5349-17-7 [1]
Molecular Formula C7H7Br2NO [1]
Molecular Weight 280.94 g/mol [1]
Physical Form White to off-white powder/solid  [1]
Melting Point 194-195 °C [1]
Solubility Soluble in water [2]

Spectroscopic Data Presentation

The following tables summarize the predicted and expected spectroscopic data for 4-
(Bromoacetyl)pyridine hydrobromide. This data is derived from foundational spectroscopic
principles and analysis of its chemical structure, as verified experimental peak lists are not
readily available in public databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Spectra are typically recorded in a deuterated solvent such as DMSO-ds or D20 due to
the compound's salt nature and solubility.

Table 1: Predicted *H NMR Data for 4-(Bromoacetyl)pyridine Hydrobromide (Solvent:
DMSO-ds, Reference: TMS at 0.00 ppm)
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~8.90

Doublet
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Doublet

Protons meta to
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~4.95

Singlet

Methylene
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2H -CHz2Br to carbonyl and
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Table 2: Predicted 13C NMR Data for 4-(Bromoacetyl)pyridine Hydrobromide (Solvent:
DMSO-ds, Reference: DMSO-ds at 39.52 ppm)
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Predicted Chemical Shift

© | Assignment Notes
» PPM
Carbonyl carbon, significantly
~191.5 Cc=0
deshielded.
~151.0 C-2,C-6 Carbons ortho to the nitrogen.
Carbon bearing the acetyl
~142.0 C-4
group.
~127.5 C-3,C-5 Carbons meta to the nitrogen.
Methylene carbon attached to
~33.0 -CH2Br

bromine.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for 4-(Bromoacetyl)pyridine Hydrobromide (Sample

Preparation: KBr Pellet or Nujol Mull)

Expected Wavenumber

Functional Group

(cm™) intensity Vibration

3100 - 3000 Medium Aromatic C-H Stretch

2900 - 2700 Broad, Medium N*-H Stretch (Pyridinium)
~1710 Strong C=0 Stretch (a-Halo Ketone)

~1610, ~1540, ~1480

Medium-Strong

C=C and C=N Ring Stretching
(Pyridinium)

~1445 Medium CH: Scissoring
~1200 Medium C-N Stretch
700 - 600 Strong C-Br Stretch

Mass Spectrometry (MS)
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Note: Mass spectra are typically obtained for the free base, 2-bromo-1-(pyridin-4-yl)ethanone

(MW: 200.02 g/mol ), after loss of HBr in the ion source. The presence of one bromine atom

(isotopes 7°Br and 81Br in ~1:1 ratio) in the free base results in a characteristic M+2 peak of

nearly equal intensity to the molecular ion peak.

Table 4: Predicted Mass-to-Charge (m/z) Ratios for Key Fragments (lonization Mode: Electron

lonization - EI)

Predicted m/z

lon Structure | Fragment
Lost

Notes

Molecular ion peak. Appears

as a doublet of nearly equal

201/ 199 [M]* (Free Base: C7HsBrNOT) ) )
intensity due to 3'Br and 7°Br
isotopes.
Loss of the bromoacetyl group
is unlikely as a single step.
[M - COCH2Br]* or [CsHaN- )
156 More likely loss of «Br then
COol+ .
CO. This represents the
pyridinoyl cation.
Loss of a bromine radical from
120 [M - Br]* _
the molecular ion.
106 [CsH4aN-CO]* or [CeHaN]* Pyridinoyl cation.
Pyridine radical cation from
78 [CsHaN]*

cleavage of the C-C bond.

Experimental Protocols

The following sections detail generalized methodologies for acquiring the spectroscopic data

discussed above.

NMR Spectroscopy Protocol

e Sample Preparation:
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o Accurately weigh 10-20 mg of 4-(Bromoacetyl)pyridine hydrobromide.

o Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.qg.,
DMSO-ds or D20) in a clean, dry vial.

o Ensure the sample is fully dissolved. Gentle vortexing may be applied.

o Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

e Instrument Setup & Acquisition:

o Insert the NMR tube into the spectrometer's spinner turbine, ensuring correct depth
positioning.

o Place the sample into the NMR magnet.

o Tune and shim the instrument on the sample to achieve optimal magnetic field
homogeneity.

o Acquire a standard one-dimensional *H NMR spectrum. A typical experiment would involve
16 to 64 scans.

o Acquire a 133C NMR spectrum. Due to the low natural abundance of 13C, a larger number of
scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

» Data Processing:

[e]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

o

Phase the resulting spectrum and perform baseline correction.

[¢]

Calibrate the chemical shift axis by setting the residual solvent peak to its known value
(e.g., DMSO-ds at 2.50 ppm for *H and 39.52 ppm for 13C).

[¢]

Integrate the peaks in the *H spectrum and analyze the chemical shifts, multiplicities, and
coupling constants.

IR Spectroscopy Protocol (KBr Pellet Method)
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e Sample Preparation:

o Place approximately 1-2 mg of 4-(Bromoacetyl)pyridine hydrobromide and ~100 mg of
dry, spectroscopic grade Potassium Bromide (KBr) into an agate mortar.

o Gently grind the two solids together with an agate pestle for several minutes until a fine,
homogeneous powder is obtained.

o Transfer a small amount of the powder into a pellet press die.

o Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a
thin, transparent or translucent KBr pellet.

e Instrument Setup & Acquisition:

o Acquire a background spectrum of the empty sample chamber to account for atmospheric
CO2 and H:0.

o Place the KBr pellet into the sample holder in the spectrometer's beam path.

o Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the
signal-to-noise ratio over a range of 4000-400 cm™1,

» Data Processing:
o The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed.

o Identify the wavenumbers of major absorption bands and correlate them to the functional
groups present in the molecule.

Mass Spectrometry Protocol (Direct Infusion ESI)

e Sample Preparation:

o Prepare a stock solution of 4-(Bromoacetyl)pyridine hydrobromide at approximately 1
mg/mL in a suitable solvent like methanol or acetonitrile/water.
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o Create a dilute working solution by taking an aliquot of the stock solution and diluting it
further with the same solvent to a final concentration of 1-10 pg/mL.

o If necessary, filter the solution through a 0.22 um syringe filter to remove any particulates.

e Instrument Setup & Acquisition:
o Calibrate the mass spectrometer using a standard calibration solution.

o Set up the electrospray ionization (ESI) source parameters (e.g., capillary voltage,
nebulizer gas pressure, drying gas flow, and temperature) for positive ion mode.

o Infuse the sample solution directly into the mass spectrometer at a constant flow rate (e.qg.,
5-10 pL/min) using a syringe pump.

o Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
» Data Processing:

o Analyze the resulting mass spectrum to identify the molecular ion peak(s).

o Examine the isotopic pattern to confirm the presence of bromine.

o If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to elucidate the
structure of fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
novel or synthesized chemical compound.
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Workflow for Spectroscopic Characterization

Sample Preparation
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oo
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Data Processin% & Analysis
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(*H, 13C Spectra) (IR Spectrum) (Mass Spectrum)
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Combine Data:
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Confirm Structure

Click to download full resolution via product page

Caption: Logical workflow for chemical structure confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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